An In-Depth Technical Guide to 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and potential biological activities of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. This compound belongs to the 2-aminopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological profile, including antimicrobial and anticancer properties. This document details a probable synthetic route, predicted physicochemical characteristics, and explores its potential as a therapeutic agent, offering insights for researchers and professionals in drug discovery and development.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various biologically active molecules. The 2-aminopyrimidine moiety, in particular, has garnered substantial attention from medicinal chemists as a versatile pharmacophore. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows for the design of targeted therapies. Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, and antitumor effects.[1] The title compound, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, incorporates a methoxy-substituted phenyl ring, a feature often associated with enhanced biological activity and favorable pharmacokinetic properties in drug candidates.
Chemical Synthesis and Mechanism
The most probable and widely employed method for the synthesis of 2-amino-6-arylpyrimidin-4-ols involves the cyclocondensation of a β-ketoester with a guanidine salt. This reaction, a variation of the Biginelli reaction, provides a straightforward and efficient route to the pyrimidine core.
Proposed Synthetic Pathway
The synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is anticipated to proceed via the reaction of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.
Caption: Proposed synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the synthesis of similar 2-aminopyrimidin-4-ol derivatives. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
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Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 4-(4-methoxyphenyl)-4-oxobutanoate followed by guanidine hydrochloride.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.
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Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices
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Base: Sodium ethoxide acts as a catalyst by deprotonating the guanidine and the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization.
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Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the base.
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Reflux: Heating the reaction mixture increases the rate of reaction, leading to a higher yield in a shorter time.
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Neutralization: The product is often soluble in the basic reaction mixture as its corresponding salt. Neutralization is necessary to protonate the pyrimidinol and cause it to precipitate out of the solution.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| IUPAC Name | 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol | Nomenclature Rules |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.23 g/mol | - |
| Appearance | Likely a white to off-white solid | General observation for similar compounds |
| Melting Point | Expected to be >200 °C | Comparison with related pyrimidinones |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | General solubility of heterocyclic compounds |
Predicted Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):
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~10.5-11.5 (br s, 1H): OH proton of the pyrimidinol tautomer.
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~7.5-7.8 (d, 2H): Aromatic protons on the methoxyphenyl ring ortho to the pyrimidine ring.
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~6.9-7.1 (d, 2H): Aromatic protons on the methoxyphenyl ring meta to the pyrimidine ring.
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~6.5-6.8 (br s, 2H): NH₂ protons.
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~6.0-6.2 (s, 1H): Vinylic proton on the pyrimidine ring.
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3.8 (s, 3H): Methoxy group protons.
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¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):
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~165-170: C=O of the pyrimidinone tautomer.
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~160-165: C-O of the pyrimidinol tautomer and C-NH₂.
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~158-162: Carbon of the methoxyphenyl ring attached to the methoxy group.
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~128-132: Aromatic CH carbons ortho to the pyrimidine ring.
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~113-116: Aromatic CH carbons meta to the pyrimidine ring.
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~100-105: Vinylic CH carbon on the pyrimidine ring.
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~55-56: Methoxy group carbon.
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FTIR (KBr, cm⁻¹):
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3400-3200: N-H stretching vibrations of the amino group.
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3200-3000: O-H stretching of the pyrimidinol tautomer and aromatic C-H stretching.
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~1650: C=O stretching of the pyrimidinone tautomer.
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~1600, 1500, 1450: C=C and C=N stretching vibrations of the aromatic and pyrimidine rings.
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~1250: C-O-C asymmetric stretching of the methoxy group.
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~1030: C-O-C symmetric stretching of the methoxy group.
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Mass Spectrometry (ESI+):
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m/z: 218.09 [M+H]⁺.
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Potential Biological Activity and Therapeutic Applications
While specific biological data for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is limited in the public domain, the broader class of 2-aminopyrimidine derivatives has been extensively studied, revealing a wide range of pharmacological activities.
Anticancer Potential
Many 2-aminopyrimidine derivatives have been investigated as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[2] The structural features of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, particularly the 2-amino group and the substituted phenyl ring, are common in known kinase inhibitors.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Antimicrobial Activity
The 2-aminopyrimidine scaffold is also a well-known pharmacophore in the development of antimicrobial agents. These compounds can interfere with various essential microbial processes, leading to the inhibition of growth or cell death. The presence of the methoxyphenyl group might enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.[3]
Antiviral Activity
Certain 2-aminopyrimidine derivatives have shown promise as antiviral agents, including against human immunodeficiency virus (HIV). For instance, a related compound, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, has been identified as a viral infectivity factor (Vif) inhibitor, which is essential for HIV-1 replication. While this is a different scaffold, the presence of the aminopyrimidine and methoxyphenyl moieties suggests that 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol could be explored for similar activities.
Future Directions and Conclusion
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol represents a molecule of interest within the broader class of biologically active 2-aminopyrimidines. While this guide provides a foundational understanding of its synthesis and potential properties based on established chemical principles and data from related compounds, further experimental validation is crucial.
Future research should focus on:
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Optimized Synthesis: Developing and optimizing a high-yield, scalable synthesis protocol.
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Full Spectroscopic Characterization: Obtaining and reporting complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for unambiguous structure confirmation.
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Biological Screening: Conducting a comprehensive biological evaluation of the compound against a panel of cancer cell lines, microbial strains, and viral targets to identify its primary pharmacological activities.
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Mechanism of Action Studies: If significant biological activity is observed, further studies should be undertaken to elucidate the specific molecular targets and mechanisms of action.
References
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: [Link])
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Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones - African Journals Online (AJOL). (2024-07-12). (URL: [Link])
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024-04-16). (URL: [Link])
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. (2022-03-17). (URL: [Link])
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(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2015-04-07). (URL: [Link])
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Publishing. (URL: [Link])
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